molecular formula C17H16N6O2 B2790947 3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile CAS No. 2108805-29-2

3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile

Katalognummer: B2790947
CAS-Nummer: 2108805-29-2
Molekulargewicht: 336.355
InChI-Schlüssel: DMMOYECUGWDCDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile is a hybrid heterocyclic molecule featuring a benzonitrile core linked to a hydroxyethyl-triazole-pyrazole-carboxylate scaffold. Its structural complexity arises from the integration of three key motifs:

  • 1,2,3-Triazole: Five-membered nitrogen-rich ring, often synthesized via azide-alkyne cycloaddition (click chemistry).
  • 3,5-Dimethylpyrazole: Substituted pyrazole with methyl groups enhancing steric bulk and lipophilicity.

This compound’s design combines rigidity (aromatic and heterocyclic cores) with flexibility (hydroxyethyl chain), making it a candidate for applications in medicinal chemistry or materials science. Below, we compare it with structurally related compounds, leveraging synthesis, crystallography, and spectroscopic data from the literature.

Eigenschaften

IUPAC Name

3-[2-[4-(3,5-dimethylpyrazole-1-carbonyl)triazol-1-yl]-1-hydroxyethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-6-12(2)23(20-11)17(25)15-9-22(21-19-15)10-16(24)14-5-3-4-13(7-14)8-18/h3-7,9,16,24H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOYECUGWDCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC(=C3)C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ()
  • Structure : Features a para-substituted benzonitrile linked to a 5-methylpyrazole via an azide group.
  • Key Differences: The target compound replaces the azide with a triazole-carboxylate, enhancing stability.
  • Synthesis : Prepared via azido(trimethyl)silane and trifluoroacetic acid (TFA) treatment, yielding 58–96% . In contrast, the target likely requires click chemistry for triazole formation.
2.1.2. 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile ()
  • Structure : Pyrazole-pyrazole-carbonitrile hybrid with phenyl substituents.
  • Key Differences :
    • The target’s triazole and hydroxyethyl groups add conformational flexibility.
    • The dimethylpyrazole in the target increases steric hindrance compared to phenyl substituents.
2.1.3. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone ()
  • Structure : Bis-pyrazole-carboxylate linked to an indolizine ring.
  • Key Differences :
    • The target lacks the indolizine core but incorporates a benzonitrile and triazole.
    • Both compounds use 3,5-dimethylpyrazole-carboxylate motifs, suggesting shared crystallographic challenges (e.g., disorder in methyl groups) .

Physicochemical Properties

Property Target Compound 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile
Molecular Formula C₁₉H₁₉N₇O₂ C₁₁H₈N₆ C₁₉H₁₄N₆
Functional Groups Nitrile, triazole, hydroxyethyl, carboxylate Nitrile, azide, pyrazole Nitrile, pyrazole
Synthetic Yield Not reported 58–96% Not reported
Key NMR Signals Hypothetical: δ 7.5–8.0 (benzonitrile), δ 4.5–5.0 (hydroxyethyl), δ 2.4 (CH₃) δ 7.6–7.8 (benzonitrile), δ 5.9 (pyrazole CH), δ 2.4 (CH₃) δ 7.3–8.1 (phenyl), δ 6.5 (pyrazole CH)

Spectroscopic and Crystallographic Insights

  • NMR : The target’s hydroxyethyl group would show a broad -OH peak (~δ 1–5 ppm) and splitting for adjacent CH₂, distinct from the azide analogue’s sharp pyrazole CH signal (δ 5.9 ppm) .
  • Crystallography : Pyrazole-carboxylate derivatives (e.g., ) often exhibit planar heterocyclic cores with disorder in methyl groups, resolved via SHELXL refinement . The target’s triazole and hydroxyethyl groups may introduce torsional flexibility, complicating crystal packing.

Q & A

Q. What are the established synthetic routes for this compound, and how are key reaction parameters optimized?

The synthesis involves multi-step organic reactions, including Huisgen azide-alkyne cycloaddition and functional group coupling. Critical parameters include:

  • Temperature control : Reactions often start at 0°C and gradually warm to 50°C to minimize side products .
  • Solvent systems : Dichloromethane, THF/water mixtures, and cyclohexane/ethyl acetate gradients are used for solubility and purification .
  • Catalysts : Copper sulfate/sodium ascorbate for click chemistry, and trifluoroacetic acid for azide activation .
  • Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >85% purity .

Table 1: Representative Reaction Conditions

StepSolventCatalystYield (%)Reference
Azide introductionCH₂Cl₂TFA, TMS-azide88–96
Triazole formationTHF/H₂OCuSO₄, ascorbate66–88
Final purificationCyclohexane/EtOAc58–96

Q. Which spectroscopic techniques confirm the functional groups in this compound?

  • ¹H/¹³C NMR : Diagnostic signals include:
  • Benzonitrile: δ ~7.6–7.8 ppm (aromatic protons) .
  • Triazole: δ ~8.8–9.2 ppm (triazole protons) .
  • Hydroxyethyl group: δ ~5.1–5.9 ppm (hydroxyl proton) .
    • IR spectroscopy : Peaks at ~2228 cm⁻¹ (C≡N stretch) and ~2121 cm⁻¹ (azide stretch) confirm key groups .
    • Mass spectrometry : High-resolution EI-MS validates molecular weight (e.g., m/z 224.0805 for intermediates) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for triazole-pyrazole hybrids?

Conflicting NMR signals may arise from tautomerism or impurities. Strategies include:

  • Variable temperature (VT-NMR) : To identify dynamic equilibria between tautomers .
  • HPLC-MS coupling : Detect trace impurities (e.g., unreacted azides) affecting integration .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. What strategies improve the yield of Huisgen cycloaddition in the synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
  • Solvent optimization : THF/H₂O (1:1) enhances regioselectivity for 1,4-triazole isomers .
  • Ligand additives : Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), reducing oxidation side reactions .

Q. What computational methods predict the compound’s bioactivity based on structural features?

  • Molecular docking : The pyrazole-triazole core may target kinase ATP-binding pockets. Use AutoDock Vina with PDB entries (e.g., 1ATP) to simulate binding .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with antibacterial IC₅₀ values from analogous compounds .
  • MD simulations : Assess stability of the hydroxyethyl group in aqueous environments (AMBER force field) .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting bioactivity data in related pyrazole-triazole hybrids?

  • Dose-response curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm specificity .
  • Metabolic stability assays : Test if cytochrome P450-mediated degradation reduces efficacy in vivo compared to in vitro .

Q. What experimental controls are critical for reproducibility in synthesis?

  • Negative controls : Omit copper catalysts in click chemistry steps to confirm reaction specificity .
  • Inert atmosphere : Use N₂ or Ar to prevent azide decomposition in moisture-sensitive steps .
  • Cross-validation : Compare NMR data with published spectra for intermediates (e.g., CAS Registry entries) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.